7-Fluoro-2-methylbenzoxazole
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Overview
Description
7-Fluoro-2-methylbenzoxazole is a heterocyclic aromatic organic compound with the molecular formula C8H6FNO. It is a derivative of benzoxazole, where a fluorine atom is substituted at the 7th position and a methyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-methylbenzoxazole typically involves the incorporation of fluorine into the benzoxazole ring. One common method is the nucleophilic substitution of a chlorine atom in 2-chlorobenzoxazole with a fluorine atom using potassium fluoride (KF) in the presence of a catalytic amount of 18-crown-6 at elevated temperatures (110-120°C) for 15-25 hours . Another approach involves the use of fluorinated acyclic fragments to construct the benzoxazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-2-methylbenzoxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Electrophilic Aromatic Substitution: The benzoxazole ring can undergo substitution reactions with electrophiles, particularly at positions ortho and para to the nitrogen atom.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride (KF) and 18-crown-6.
Electrophilic Aromatic Substitution: Various electrophiles such as halogens, nitro groups, and sulfonyl groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
- Substituted benzoxazoles with different functional groups.
- Oxidized or reduced derivatives of this compound .
Scientific Research Applications
7-Fluoro-2-methylbenzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and detection.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 7-Fluoro-2-methylbenzoxazole involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to participate in hydrogen bonding and other interactions, which can affect its binding affinity and specificity. The benzoxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
6-Fluoro-2-methylbenzoxazole: Similar structure but with the fluorine atom at the 6th position.
5-Fluoro-2-methylbenzothiazole: Contains a sulfur atom instead of oxygen in the ring.
Methyl 2-fluorobenzoate: A simpler structure with a fluorine atom on a benzoate group.
Uniqueness: 7-Fluoro-2-methylbenzoxazole is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 7th position enhances its stability and potential interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H6FNO |
---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
7-fluoro-2-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C8H6FNO/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3 |
InChI Key |
PMICLDQQXZMSSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C(=CC=C2)F |
Origin of Product |
United States |
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